7-chloro-N-[(2-methylphenyl)methyl]quinazolin-4-amine
Description
7-Chloro-N-[(2-methylphenyl)methyl]quinazolin-4-amine is a quinazoline derivative characterized by a chlorine atom at position 7 of the quinazoline ring and a 2-methylbenzyl group attached to the N4 amine (Fig. 1). Quinazolines are heterocyclic aromatic compounds with a bicyclic structure composed of a benzene ring fused to a pyrimidine ring.
Synthesis:
The compound can be synthesized via nucleophilic substitution reactions. For example, 2,4-dichloroquinazoline reacts with 2-methylbenzylamine in tetrahydrofuran (THF) in the presence of triethylamine, yielding the target compound after purification via silica gel chromatography (47% yield) . Key spectral data include:
- ¹H NMR (CDCl₃): Signals corresponding to the aromatic protons of the quinazoline ring (δ 7.3–8.1 ppm) and the methyl group (δ 2.4 ppm) on the benzyl substituent.
- HRMS: Confirmed molecular ion peaks align with the theoretical molecular formula C₁₆H₁₄ClN₃.
Properties
IUPAC Name |
7-chloro-N-[(2-methylphenyl)methyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-11-4-2-3-5-12(11)9-18-16-14-7-6-13(17)8-15(14)19-10-20-16/h2-8,10H,9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAUTSXRLRVMIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2=NC=NC3=C2C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322710 | |
| Record name | 7-chloro-N-[(2-methylphenyl)methyl]quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666180 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477861-95-3 | |
| Record name | 7-chloro-N-[(2-methylphenyl)methyl]quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[(2-methylphenyl)methyl]quinazolin-4-amine typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve the use of metal-catalyzed reactions, microwave-assisted reactions, and phase-transfer catalysis . These methods are designed to optimize yield and purity while minimizing reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-[(2-methylphenyl)methyl]quinazolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substituting agents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines .
Scientific Research Applications
7-chloro-N-[(2-methylphenyl)methyl]quinazolin-4-amine is a quinazoline derivative with a chlorine atom and a 2-methylphenylmethyl group attached to a quinazoline ring. Quinazolines are known for their diverse biological activities, making this compound interesting in medicinal chemistry. The compound has a molecular weight of approximately 286.76 g/mol. It has demonstrated potential therapeutic applications, especially in cancer treatment and as an antimicrobial agent. The substance can inhibit specific enzymes and proteins by attaching to their active sites, which can prevent cancer cell proliferation and inhibit microbial growth. Studies suggest that quinazoline derivatives can be selectively toxic to cancer cells while sparing normal cells, making them good candidates for drug development.
Applications
This compound is investigated for its use in medicinal chemistry and chemical research.
Medicinal Chemistry
- Anticancer Drug this compound has been investigated for its potential as an anticancer drug. Quinazoline derivatives have demonstrated anticancer activity against various cell lines .
- Antimicrobial Agent The compound has also been explored for its potential as an antimicrobial agent.
Chemical Research
- Building Block this compound can be used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The biological activity of this compound, particularly its potential as an anticancer and antimicrobial agent, is notable. The mechanism of action involves inhibiting specific enzymes and proteins by binding to their active sites, which can suppress cancer cell proliferation and inhibit microbial growth. Research indicates that quinazoline derivatives can exhibit selective toxicity towards cancer cells while sparing normal cells, making them attractive candidates for drug development.
Similar Compounds
Several compounds share structural similarities with this compound:
| Compound Name | Chemical Structure Features | Unique Aspects |
|---|---|---|
| 7-chloroquinazoline | Base structure without additional groups | Precursor for various derivatives |
| Vandetanib | Quinazoline derivative | Approved drug for cancer treatment |
| Gefitinib | Quinazoline-based kinase inhibitor | Targeted therapy for non-small cell lung cancer |
| Halofuginone | Quinazolinone alkaloid | Inhibits collagen gene expression |
The specific substitution pattern of this compound enhances its reactivity and potential biological activities compared to other quinazoline derivatives. Its dual chlorine substitution provides distinct properties that may lead to improved therapeutic effects compared to structurally similar compounds.
Mechanism of Action
The mechanism of action of 7-chloro-N-[(2-methylphenyl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in cell signaling, leading to the suppression of cancer cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The structural diversity of quinazoline derivatives arises from substitutions at positions 2, 4, 6, and 5. Below is a comparative analysis of key analogs:
Spectral and Physicochemical Properties
- ¹H NMR Shifts :
- Molecular Weight : Ranges from 209.63 g/mol () to 442.20 g/mol (), depending on substituents.
Biological Activity
7-chloro-N-[(2-methylphenyl)methyl]quinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a quinazoline core with a chloro substituent at the 7-position and a 2-methylphenyl group attached to the nitrogen atom. Its molecular formula is C_{13}H_{12}ClN_{3}, with a molecular weight of approximately 255.71 g/mol. The synthesis typically involves nucleophilic substitution reactions, where the chloro group can react with various nucleophiles to yield different derivatives, enhancing its biological profile .
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. In animal models, these compounds have shown efficacy in protecting against seizures induced by maximum electroshock tests . The mechanism of action is believed to involve modulation of neurotransmitter systems in the central nervous system (CNS), making them potential candidates for treating epilepsy and related disorders.
Anticancer Activity
Quinazoline derivatives, including this compound, have demonstrated broad-spectrum anticancer activity. Studies have reported their effectiveness against various cancer cell lines, including those from breast cancer and leukemia . The compounds are thought to inhibit key signaling pathways involved in tumor proliferation, such as the platelet-derived growth factor (PDGF) receptor pathway .
Case Studies and Experimental Results
- Anticonvulsant Efficacy : In a study examining the anticonvulsant effects of quinazoline derivatives, this compound was found to significantly reduce seizure frequency in rodent models compared to control groups .
- Anticancer Activity : Another investigation focused on the compound's cytotoxic effects against MDA-MB-231 breast cancer cells. The results indicated that it induced apoptosis and inhibited cell proliferation at micromolar concentrations .
- Anti-inflammatory Effects : A series of experiments also highlighted the anti-inflammatory properties of related quinazoline compounds, suggesting that modifications in the structure could lead to enhanced activity against inflammatory pathways .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Chloro-N-(2-methylphenyl)quinazolin-4-amine | Chlorine at position 6 | Different substituent pattern affects activity |
| N-(3-chlorophenyl)-6-nitroquinazolin-4-amine | Nitro group at position 6 | Potential for increased anti-cancer activity |
| N-(1-naphthyl)-6-methylquinazolin-4-amine | Methyl group at position 6 | Enhanced lipophilicity may improve bioavailability |
| 7-Fluoro-N-(2-bromophenyl)quinazolin-4-amine | Fluorine at position 7 | Variation in halogen substituents alters properties |
Q & A
Q. What are the common synthetic routes for preparing 7-chloro-N-[(2-methylphenyl)methyl]quinazolin-4-amine?
A two-step approach is typically employed:
- Step 1 : React 4-chloro-6-substituted quinazoline with 2-methylbenzylamine in a polar aprotic solvent (e.g., DMF) using a base like Hunig’s base (diisopropylethylamine) at room temperature. This facilitates nucleophilic substitution at the 4-position of the quinazoline core .
- Step 2 : Purify the crude product via column chromatography (e.g., silica gel with hexane/ethyl acetate gradient elution) to achieve >95% purity. Confirm purity using HPLC with trifluoroacetic acid-acetonitrile gradients .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for quinazoline and 2-methylbenzyl groups) .
- HRMS (ESI) : Validate molecular weight (e.g., calculated vs. observed [M+H]+ ions) .
- LCMS : Assess purity (>95%) using dual gradients (e.g., 3-minute and 7-minute acetonitrile/water gradients with 0.025–0.05% trifluoroacetic acid) .
Q. What are the key physicochemical properties influencing the solubility and stability of this compound?
- Solubility : Low aqueous solubility due to aromaticity; use DMSO or DMF for stock solutions.
- Stability : Store at –20°C in a dry, sealed container to prevent hydrolysis of the quinazoline core .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized for scale-up?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 2 hours to 1 hour at 150°C) while maintaining >95% yield .
- Catalyst optimization : Use palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) for Suzuki-Miyaura cross-coupling if introducing additional substituents .
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
- Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa), ATP concentration in kinase assays, and incubation times .
- Off-target profiling : Screen against a panel of kinases (e.g., SFKs, Abl) to confirm selectivity. Use recombinant enzyme assays with IC₅₀ values <10 nM for validation .
Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced kinase inhibition?
- Quinazoline C-6 position : Introducing electron-withdrawing groups (e.g., Cl) enhances ATP-binding pocket affinity .
- N-Substitution : Bulky substituents (e.g., 2-methylbenzyl) improve selectivity by reducing steric clashes with non-target kinases .
Q. What computational strategies are recommended for predicting the biological targets of this compound?
- Molecular docking : Use AutoDock Vina with c-Src (PDB: 2SRC) to model binding poses. Focus on hydrophobic interactions with Leu273 and hydrogen bonding with Met341 .
- 3D-QSAR : Develop CoMFA/CoMSIA models using analogs (e.g., morpholinylpropoxy derivatives) to predict activity cliffs .
Q. How should in vivo pharmacokinetic studies be designed to evaluate this compound’s therapeutic potential?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
